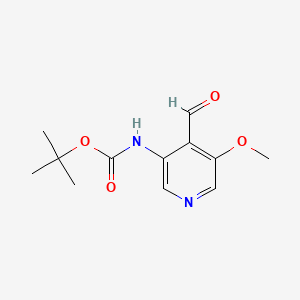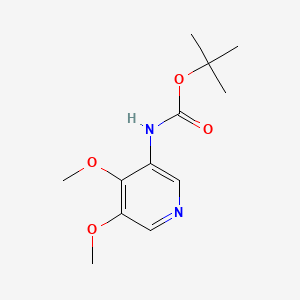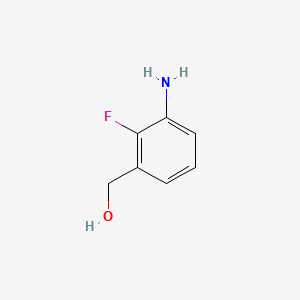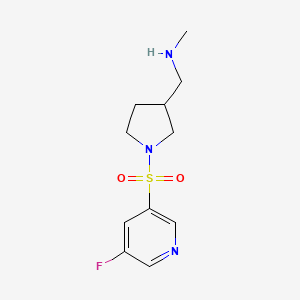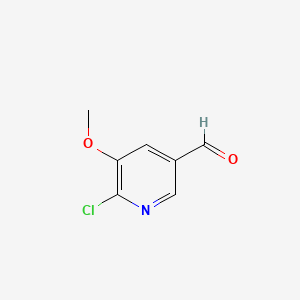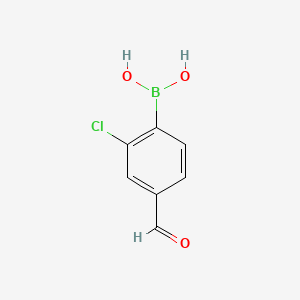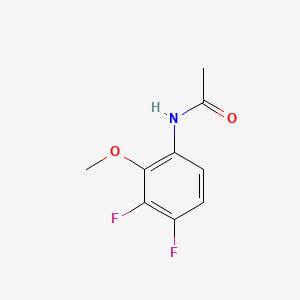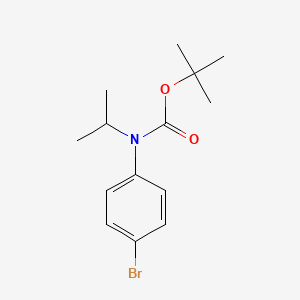
tert-Butyl (4-bromophenyl)(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (4-bromophenyl)(isopropyl)carbamate” is a chemical compound with the CAS Number: 1133115-32-8 . It has a molecular weight of 314.22 and its IUPAC name is tert-butyl 4-bromophenyl (isopropyl)carbamate .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (4-bromophenyl)(isopropyl)carbamate” is C14H20BrNO2 . The InChI code is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .Physical And Chemical Properties Analysis
“tert-Butyl (4-bromophenyl)(isopropyl)carbamate” is a solid at 20 degrees Celsius . It has a molecular weight of 314.22 and a molecular formula of C14H20BrNO2 .Applications De Recherche Scientifique
Chiral Auxiliaries and Waste Disposal
- tert-Butyl (4-bromophenyl)(isopropyl)carbamate is associated with the study of oxazolidinones and chiral auxiliaries, which are important in waste disposal and environmental management practices (Brenner, Vecchia, Leutert, & Seebach, 2003).
Novel Amine Protection
- This compound has been developed as a novel safety-catch amine protection group. It is relatively acid-stable and can be activated by palladium-catalyzed cross-coupling reactions (Surprenant & Lubell, 2006).
Silylating Agents
- It serves as an important silylating agent in chemical syntheses, contributing to the formation of structurally complex molecules (Böcskei, Rohonczy, Szalay, & Knausz, 1996).
Hydrogen and Halogen Bond Formation
- The compound plays a role in forming bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, which are significant in the study of molecular interactions (Baillargeon et al., 2017).
Reduction of Perfluoroalkyl Ketones
- It is involved in the novel reduction of perfluoroalkyl ketones, highlighting its role in advanced organic synthesis and reaction mechanisms (Sokeirik et al., 2006).
Synthesis in Asymmetric Mannich Reaction
- This compound is used in the synthesis of chiral amino carbonyl compounds via asymmetric Mannich reactions, crucial in pharmaceutical and medicinal chemistry (Yang, Pan, & List, 2009).
Lithiation of Carbamates
- It plays a role in the lithiation of carbamates, a fundamental reaction in organic chemistry (Ortiz, Guijarro, & Yus, 1999).
Organic Synthesis and Protection
- The compound is key in the Curtius rearrangement for the synthesis of tert-butyl carbamate (Lebel & Leogane, 2005).
Deprotection in Organic Synthesis
- It is also used in the deprotection of tert-butyl carbamates, esters, and ethers in organic synthesis, demonstrating its versatility (Li et al., 2006).
Organic Photovoltaic Materials
- This compound contributes to the production of organic photovoltaic materials, indicating its importance in renewable energy research (Chmovzh & Rakitin, 2021).
Mild Deprotection in Organic Chemistry
- Its application in the mild deprotection of tert-butyl carbamates, esters, and ethers further emphasizes its role in organic synthesis (Li et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCWJHRAPQNBDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674987 |
Source


|
| Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromophenyl)(isopropyl)carbamate | |
CAS RN |
1133115-32-8 |
Source


|
| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-(1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

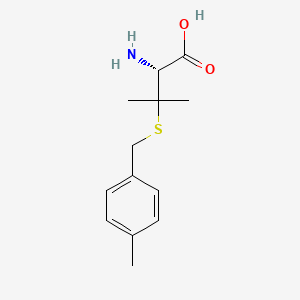
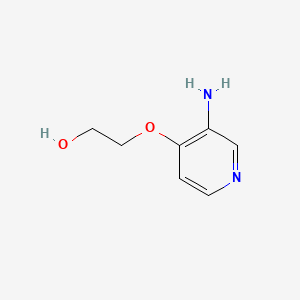
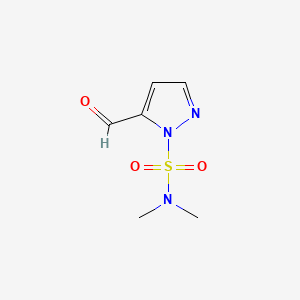
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
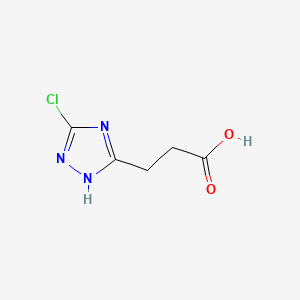
![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
